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Compound of Interest

Compound Name:
3-(Methoxymethyl)cyclohexan-1-

one

CAS No.: 104681-82-5

Cat. No.: B1469444 Get Quote

Executive Summary
Compound: 3-(methoxymethyl)cyclohexan-1-one Formula: C

H

O

Molecular Weight: 142.20 g/mol

This guide provides a structural elucidation framework for 3-(methoxymethyl)cyclohexan-1-
one, a common intermediate in the synthesis of bioactive cyclohexane derivatives. It compares

the utility of Electron Ionization (EI) versus Chemical Ionization (CI) and details the specific

fragmentation pathways—specifically

-cleavage and McLafferty rearrangements—that distinguish this molecule from its structural
isomers (e.g., 4-substituted analogues).

Part 1: Structural Context & Theoretical Basis
The molecule consists of a cyclohexanone ring substituted at the 3-position with a

methoxymethyl ether group. In mass spectrometry, two functional groups drive fragmentation:
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The Ketone (C=O): Directs

-cleavage and McLafferty rearrangements.[1]

The Ether (-CH

-O-CH

): Directs inductive cleavage and neutral losses (methanol).

Key Physical Parameters
Parameter Value Relevance to MS

Monoisotopic Mass 142.0994 Da

Base value for Molecular Ion

(M

)

Ring Strain Low (Chair conformation)
Stable M

relative to cyclobutanones

Heteroatoms 2 Oxygen atoms
High probability of oxonium ion

formation

Part 2: Comparative Ionization Techniques (EI vs. CI)
For researchers validating this compound, the choice of ionization method is critical. The

following comparison highlights the trade-offs between structural fingerprinting (EI) and

molecular weight confirmation (CI).

Performance Matrix: EI vs. CI
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Feature Electron Ionization (EI) Chemical Ionization (CI)

Energy Level Hard (~70 eV) Soft (Gas Phase Reaction)

Molecular Ion (M

)

Weak or Absent (<5%

intensity)

Dominant ([M+H]

at m/z 143)

Fragmentation
Extensive (Rich structural

data)

Minimal (Loss of

water/methanol only)

Primary Use
Structural elucidation & Library

matching

Purity check & MW

confirmation

Limit of Detection High (Picogram range) Moderate (Nanogram range)

Recommendation:

Use EI for initial identification and to distinguish the 3-isomer from the 4-isomer.

Use CI (Methane/Ammonia) if the M

peak at m/z 142 is absent in EI due to rapid fragmentation.

Part 3: Deep Dive – Electron Ionization (EI)
Fragmentation[2][3][4]
In EI mode (70 eV), 3-(methoxymethyl)cyclohexan-1-one undergoes predictable

fragmentation.[2] The absence of a strong molecular ion requires reliance on diagnostic

fragment ions.

Primary Fragmentation Pathways[1]
A. Alpha-Cleavage (Ring Opening)
The radical cation forms on the carbonyl oxygen. Homolytic cleavage occurs at the C1-C2 or

C1-C6 bond.

Pathway A (C1-C2 Cleavage): Leads to a radical on C1 and cation on C2. This opens the

ring, facilitating the loss of the side chain.
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Pathway B (C1-C6 Cleavage): Less favored due to the lack of substitution stabilization at C6.

B. Side Chain Elimination
The methoxymethyl group is labile.

Loss of Methoxy Radical (

OCH

):m/z 142

m/z 111.

Loss of Methanol (Neutral):m/z 142

m/z 110 (via H-transfer).

Loss of Side Chain (

CH

OCH

):m/z 142

m/z 97 (Cyclohexanone cation).

C. McLafferty Rearrangement
The carbonyl oxygen abstracts a ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

-hydrogen.[3][4][5] In 3-substituted cyclohexanones, the

-hydrogens are located at C5 and on the side chain (if chain length allows).

Mechanism: Transfer of

-H

-cleavage.[3]
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Diagnostic Ion:m/z 114 (Loss of ethylene, C

H

, from the ring C5-C6).

Diagnostic Ion Table
m/z Value Ion Identity Mechanism

Relative Intensity
(Est.)

142 [M] Molecular Ion < 5% (Weak)

111

[M - OCH

] -cleavage at ether Moderate

110

[M - CH

OH]

Neutral loss of

methanol
High

97

[C

H

O]

Loss of side chain (

CH

OCH

)

Base Peak (Likely)

55

[C

H

O]

Ring fragmentation

(Retro-Diels-Alder)
High

45

[CH

OCH

]

Oxonium ion from side

chain
Moderate
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Part 4: Isomeric Differentiation (3- vs. 4-substituted)
Distinguishing 3-(methoxymethyl)cyclohexan-1-one from 4-(methoxymethyl)cyclohexan-1-

one is a common challenge.

Symmetry: The 4-isomer is symmetric across the C1-C4 axis. The 3-isomer is asymmetric.

McLafferty Rearrangement:

4-isomer: The side chain is equidistant from the carbonyl. McLafferty rearrangement is

less sterically hindered.

3-isomer: The side chain at C3 influences the

-cleavage product distribution.

Key Difference: The m/z 97 peak (loss of side chain) is typically more intense in the 3-isomer

because the side chain is closer to the "action center" (carbonyl) during ring-opening

-cleavage events, facilitating its expulsion.

Part 5: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation logic for the 3-isomer.
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Molecular Ion (M+)
m/z 142

[M - OCH3]+
m/z 111

- OCH3 (31 Da)

[M - CH3OH]+
m/z 110

- CH3OH (32 Da)
(Neutral Loss)

Distonic Radical Cation
(Ring Open)

Alpha Cleavage
(C1-C2)

Side Chain Oxonium
[CH2-O-CH3]+

m/z 45

Direct Side Chain
Cleavage

[M - SideChain]+
m/z 97

(Base Peak Candidate)

Elimination of
.CH2OCH3 (45 Da)

[C3H3O]+
m/z 55

- C3H6 (42 Da)
(Ring breakdown)

Click to download full resolution via product page

Caption: Mechanistic flow of 3-(methoxymethyl)cyclohexan-1-one fragmentation under 70 eV

EI conditions.

Part 6: Experimental Protocol
To obtain reproducible spectra for comparison, follow this standardized GC-MS workflow.

Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

Concentration: 100 µg/mL (100 ppm).

Derivatization (Optional): If peak tailing occurs due to the ketone, oximation with

methoxyamine hydrochloride can stabilize the M
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ion.

GC Parameters
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Splitless mode, 250°C.

Oven Program:

Hold 50°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 3 mins.

MS Parameters[2][3][4][5][6][8][9][10][11][12][13][14]
Source Temp: 230°C.

Quadrupole Temp: 150°C.

Ionization: EI at 70 eV.[2][6]

Scan Range:m/z 35–300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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